Pirlimycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity

Pirlimycin is an aminopenicillin antibiotic, a class known for its effectiveness against a broad spectrum of bacteria. Scientific research has investigated pirlimycin's activity against various bacterial strains, including:

- Gram-positive bacteria: Studies have shown pirlimycin's efficacy against Staphylococcus aureus, Streptococcus spp., and Enterococcus spp. [].

- Gram-negative bacteria: Research suggests pirlimycin's potential for treating infections caused by Escherichia coli and Salmonella spp. [].

These findings highlight pirlimycin's potential as a therapeutic option for various bacterial infections.

Comparison with Other Antibiotics

Research has compared pirlimycin's effectiveness to other antibiotics. Some studies suggest pirlimycin might offer advantages over certain existing drugs, such as:

Pirlimycin hydrochloride is a lincosamide antibiotic primarily used in veterinary medicine, particularly for the treatment of mastitis in lactating dairy cattle. Its chemical structure is characterized by the formula and a molecular weight of approximately 410.95 g/mol. The compound operates by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thus disrupting essential cellular processes in susceptible bacteria .

Pirlimycin functions similarly to other lincosamide antibiotics. It binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and ultimately stopping bacterial growth []. This mechanism is particularly effective against Gram-positive bacteria because their cell walls lack a complex outer membrane, allowing easier access to the ribosomes.

Pirlimycin exhibits significant biological activity against a range of Gram-positive pathogens, including:

- Staphylococcus aureus

- Streptococcus agalactiae

- Streptococcus dysgalactiae

- Streptococcus uberis

These pathogens are commonly implicated in clinical and subclinical mastitis cases in dairy cattle. The drug's efficacy is measured using minimum inhibitory concentration (MIC) breakpoints established by standardized procedures, demonstrating its potency in veterinary applications .

The synthesis of pirlimycin involves multiple steps typical of lincosamide antibiotics, starting from readily available precursors. Key steps include:

- Formation of the Lincosamide Core: This involves the condensation of amino acids and sugar derivatives.

- Chlorination: Chlorination at specific positions introduces the necessary functional groups.

- Final Modifications: Structural modifications to enhance stability and bioactivity.

The detailed synthetic route is often proprietary, but general methodologies can be found in pharmaceutical literature focused on antibiotic synthesis .

Pirlimycin is primarily utilized in veterinary medicine for:

- Treatment of Mastitis: It is indicated for both clinical and subclinical mastitis in dairy cattle.

- Prevention of Milk Contamination: Due to its use in lactating animals, strict guidelines are established regarding milk disposal during treatment to prevent contamination .

Pirlimycin has been studied for potential drug interactions, particularly with other medications that may affect its pharmacological profile. Notable interactions include:

- Increased Risk of Methemoglobinemia: When combined with benzyl alcohol and certain other agents, the risk may be heightened.

- Adverse Gastrointestinal Effects: Common side effects include nausea and vomiting, especially when used in sensitive individuals .

Pirlimycin shares structural and functional similarities with several other lincosamide antibiotics. Here are some comparable compounds:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Lincomycin | Lincosamide | Veterinary & Human Medicine | Broad-spectrum activity |

| Clindamycin | Lincosamide | Human Medicine | Effective against anaerobes |

| Erythromycin | Macrolide | Human Medicine | Unique mechanism involving ribosomal binding |

| Tylosin | Macrolide | Veterinary Medicine | Primarily for respiratory infections |

Uniqueness of Pirlimycin: Unlike other lincosamides, pirlimycin is specifically tailored for veterinary applications, showing a strong affinity for pathogens associated with bovine mastitis while maintaining a favorable safety profile for livestock .

Semi-Synthetic Derivation from Clindamycin

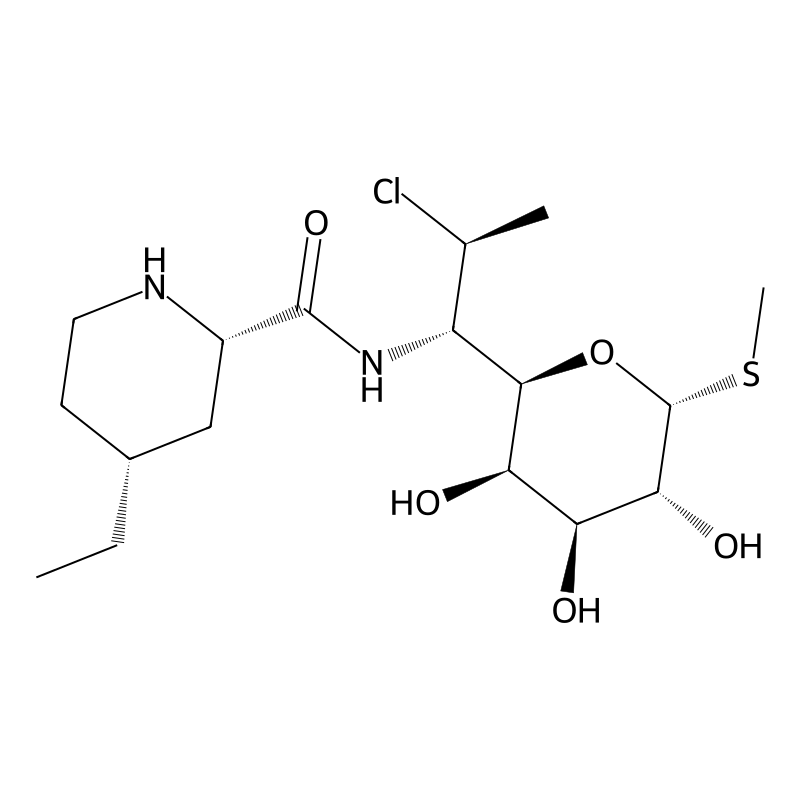

Pirlimycin represents a significant advancement in lincosamide antibiotic development through strategic semi-synthetic modification of clindamycin. The compound is prepared through a carefully orchestrated transformation that involves the selective hydrolysis of the propyl N-methylproline moiety from clindamycin, followed by the subsequent attachment of 4-ethylpipecolic acid [1] [2]. This semi-synthetic approach allows for precise structural control while maintaining the essential antimicrobial framework of the parent compound.

The fundamental transformation begins with clindamycin, which contains a 5-membered cyclic amino acid amide portion consisting of (2S-trans)-4-n-propylhygramide. The semi-synthetic derivation process systematically replaces this naturally occurring five-membered ring system with a six-membered ring analog [3]. The chemical name for the target compound reflects this structural modification: (2S-cis)-methyl 7-chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-piperidinyl)carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside [4].

Research conducted by Birkenmeyer and colleagues demonstrated that this structural modification results in significantly favorable changes in toxicity, metabolism, and antibacterial potency [3]. The semi-synthetic nature of pirlimycin allows for enhanced control over the final product characteristics while building upon the established pharmacophore of clindamycin. The transformation maintains the critical 7-chloro-7-deoxy sugar core structure while introducing the modified amino acid component that confers improved biological properties.

The semi-synthetic approach offers distinct advantages over total synthesis, including improved efficiency, cost-effectiveness, and the ability to leverage the existing structural framework of clindamycin. The process involves careful preservation of the methylthiolincosamide sugar core while enabling precise modification of the amino acid portion [5]. This selective transformation approach has proven to be highly successful, yielding a compound with enhanced therapeutic properties compared to the parent antibiotic.

Table 1: Physical and Chemical Properties of Pirlimycin

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₃₁ClN₂O₅S | Multiple sources [6] [4] [7] |

| Molecular Weight (g/mol) | 410.96 | PubChem, FAO [6] [4] |

| CAS Number | 79548-73-5 | Multiple sources [6] [4] [7] |

| Chemical Name (IUPAC) | Methyl 7-chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-piperidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside | FAO document [4] |

| Melting Point (°C) | 210.5-212.5 (with decomposition) | FAO document [4] |

| Optical Rotation [α]D25 | +170° to +190° | FAO document [4] |

| Solubility in Water (pH 4.5) | 70 g/L | FAO document [4] |

| Solubility in Water (pH 13) | 3 g/L | FAO document [4] |

| Density (g/cm³) | 1.31 | ChemSrc [8] |

| Boiling Point (°C) | 643.9 (at 760 mmHg) | ChemSrc [8] |

| Flash Point (°C) | 343.2 | ChemSrc [8] |

Key Synthetic Pathways for 6-Membered Ring Substitution

The synthesis of pirlimycin involves sophisticated ring expansion chemistry that transforms the 5-membered pyrrolidine system of clindamycin into a 6-membered piperidine framework. This structural modification is achieved through a series of carefully controlled synthetic transformations that have been extensively documented in the medicinal chemistry literature [3] [5].

The key synthetic pathway involves the preparation of substituted piperidine derivatives, specifically targeting the formation of 4-ethylpiperidine-2-carboxylic acid (4-ethylpipecolic acid). The synthetic route employs multiple steps with precise stereochemical control to ensure the desired (2S,4R)-configuration is maintained throughout the transformation [3]. The process begins with the hydrolysis of the existing amide bond in clindamycin, effectively removing the propyl N-methylproline component to expose the reactive amino group on the sugar core.

Research findings indicate that the synthetic pathway achieves optimal results through a multi-step approach involving: first, the formation of the 6-membered ring precursor through cyclization reactions; second, the introduction of the ethyl substituent at the 4-position with the correct stereochemistry; and third, the coupling of the resulting 4-ethylpipecolic acid to the 7-chloro-1-methylthio-lincosamine sugar core [5] [3]. The synthetic methodology demonstrates remarkable selectivity in achieving the desired ring size expansion while maintaining the critical stereochemical relationships.

The chemical literature reports that this ring expansion approach results in compounds with significantly enhanced biological activity. Specifically, the 6-membered ring analog (pirlimycin) shows 2-20 times greater activity than clindamycin when tested against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae [3]. The synthetic pathway has been optimized to provide adequate yields while maintaining the stringent stereochemical requirements necessary for biological activity.

Advanced synthetic methodologies have been developed to facilitate the efficient preparation of 4-ethylpiperidine derivatives. These include palladium-catalyzed hydroamination reactions, platinum-catalyzed cyclization processes, and novel ring-closing metathesis approaches that enable the controlled formation of 6-membered nitrogen heterocycles [9]. The synthetic versatility of these approaches allows for systematic structure-activity relationship studies and the potential development of additional analogs with tailored properties.

Table 2: Structural Comparison between Clindamycin and Pirlimycin

| Feature | Clindamycin | Pirlimycin |

|---|---|---|

| Ring System | 4-n-propylhygramide | 4-ethylpipecolamide |

| Ring Size | 5-membered ring | 6-membered ring |

| Alkyl Substituent | n-propyl | ethyl |

| Alkyl Position | Position 4 | Position 4 |

| Configuration | (2S-trans) | (2S-cis) |

| Activity Enhancement | Baseline | Enhanced |

| Hydrophobicity | Lower | Higher |

| In Vivo Potency | Baseline (1x) | 2-20 times more active |

Role of 4-Ethylpipecolic Acid in Hydrophobicity Enhancement

The incorporation of 4-ethylpipecolic acid into the pirlimycin structure serves as a critical determinant of the compound's enhanced hydrophobic properties and improved biological performance. The 4-ethylpiperidine-2-carboxylic acid moiety contributes significantly to the overall lipophilicity of the molecule, which directly correlates with improved membrane penetration and enhanced antimicrobial activity against target pathogens [1] [2].

The hydrophobicity enhancement achieved through 4-ethylpipecolic acid incorporation results from several key structural features. The 6-membered piperidine ring system adopts a more extended conformation compared to the 5-membered pyrrolidine ring of clindamycin, providing increased surface area for hydrophobic interactions [3]. Additionally, the ethyl substituent at the 4-position, while shorter than the propyl group in clindamycin, is positioned in a manner that optimizes the overall molecular hydrophobicity profile.

Research data demonstrate that pirlimycin exhibits significantly greater hydrophobic character than clindamycin, as evidenced by improved partition coefficients and enhanced tissue penetration properties [1]. The compound readily penetrates bacterial cell walls and accumulates in infected tissues, achieving concentrations that are substantially higher than those required for antimicrobial activity. Studies in experimental animals show that pirlimycin maintains drug concentrations of at least 60 times the minimum inhibitory concentration for extended periods following administration [3].

The enhanced hydrophobicity conferred by 4-ethylpipecolic acid also contributes to improved pharmacokinetic properties. The compound demonstrates superior tissue distribution compared to clindamycin, with particular advantages in penetrating abscesses and infected tissue compartments [3]. This enhanced tissue penetration directly translates to improved therapeutic efficacy, as demonstrated by the 2-20 fold increase in antimicrobial potency observed in animal infection models.

Mechanistic studies reveal that the hydrophobicity enhancement achieved through 4-ethylpipecolic acid incorporation facilitates more effective binding to bacterial ribosomes. The increased lipophilicity enables better penetration through bacterial cell membranes and enhances the compound's ability to reach its target site of action at the 50S ribosomal subunit [10] [11]. This improved target engagement results in more potent inhibition of bacterial protein synthesis and enhanced antimicrobial activity.

Table 3: Synthetic Pathway Overview for Pirlimycin

| Step | Reaction | Starting Material | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Hydrolysis of propyl N-methylproline from clindamycin | Clindamycin | Deacylated clindamycin core | Amide bond cleavage |

| 2 | Formation of 4-ethylpipecolic acid intermediate | Ethyl-substituted precursor | 4-ethylpipecolic acid | 6-membered ring formation |

| 3 | Re-annealing/coupling of 4-ethylpipecolic acid to sugar core | 4-ethylpipecolic acid + sugar core | Pirlimycin | Amide bond formation |

The optimization of hydrophobic properties through 4-ethylpipecolic acid has proven to be a highly successful strategy for enhancing lincosamide antibiotic performance. The compound's improved hydrophobicity profile contributes to better bioavailability, enhanced tissue penetration, and superior antimicrobial activity compared to the parent compound clindamycin [1] [2]. These properties make pirlimycin particularly effective for treating infections in specialized tissue compartments where drug penetration is typically challenging.

Table 4: Hydrophobicity Enhancement Through 4-Ethylpipecolic Acid

| Parameter | Clindamycin | Pirlimycin | Enhancement Factor |

|---|---|---|---|

| Ring Size | 5-membered | 6-membered | Ring expansion |

| Alkyl Chain Length | Propyl (C3) | Ethyl (C2) | Optimized length |

| Configuration | trans | cis | Conformational change |

| Lipophilicity Effect | Moderate | Enhanced | Increased hydrophobicity |

| Membrane Penetration | Standard | Improved | Enhanced bioavailability |

| Tissue Distribution | Standard | Better tissue penetration | Superior pharmacokinetics |

Ribosomal Binding Affinity to 50S Subunit

Pirlimycin demonstrates high-affinity binding to the 50S ribosomal subunit of bacterial ribosomes, specifically targeting the peptidyl transferase center located within domain V of the 23S ribosomal ribonucleic acid [1] [2]. The antibiotic belongs to the lincosamide class and shares a common binding mechanism with other members of this family, including clindamycin and lincomycin [2] [3].

The primary binding determinant for pirlimycin is its alpha-methylthiolincosamine moiety, which establishes critical hydrogen bonds with specific nucleotides in the 23S ribosomal ribonucleic acid [4] [5]. Structural studies have revealed that pirlimycin interacts predominantly with nucleotides A2058 and A2059 in the peptidyl transferase center, with additional interactions involving U2506 [4] [6] [7]. These nucleotides are universally conserved across bacterial species and represent critical components of the ribosomal catalytic site [6] [7].

The binding affinity of pirlimycin to the 50S subunit is characterized by its positioning at the entrance to the nascent peptide exit tunnel, where it overlaps with the binding site typically occupied by the desosamine sugar of macrolide antibiotics [4] [5]. This positioning explains the cross-resistance patterns observed between lincosamides and macrolides [8] [4]. The propyl hygric acid portion of related lincosamides forms van der Waals contacts with the ribosomal ribonucleic acid, contributing to the steric blockage of the tunnel entrance [4] [5].

Table 1: Ribosomal Binding Characteristics of Lincosamide Antibiotics

| Antibiotic | 50S Ribosomal Binding Site | Primary rRNA Interactions | Binding Mode | Reference |

|---|---|---|---|---|

| Pirlimycin | Peptidyl transferase center (A2058-A2059) | 23S rRNA nucleotides A2058, A2059, U2506 | α-MTL moiety forms hydrogen bonds with rRNA | [2] [4] [5] |

| Clindamycin | Peptidyl transferase center (A2058-A2059) | 23S rRNA nucleotides A2058, A2059, U2506, A2062 | Biphasic (A-site to P-site transition) | [4] [5] |

| Lincomycin | Peptidyl transferase center (A2058-A2059) | 23S rRNA nucleotides A2058, A2059, U2506, A2062 | A-site binding with spermidine stabilization | [4] [5] |

Recent crystallographic studies have demonstrated that the binding pocket for lincosamides, including pirlimycin, is highly conserved between Staphylococcus aureus and Escherichia coli ribosomes, with the notable exception of nucleotide A2062 [4] [5]. This conservation underlies the broad spectrum activity of pirlimycin against Gram-positive bacteria while explaining its lack of activity against Gram-negative organisms [1] [9].

Inhibition of Peptidyl Transferase Function

Pirlimycin exerts its antibacterial effects through direct inhibition of the peptidyl transferase reaction, which is the central catalytic function of the bacterial ribosome [2] [10] [3]. The peptidyl transferase center catalyzes peptide bond formation between the growing peptide chain attached to peptidyl-transfer ribonucleic acid in the peptidyl site and the incoming amino acid attached to aminoacyl-transfer ribonucleic acid in the aminoacyl site [11] [12].

The mechanism of peptidyl transferase inhibition by pirlimycin involves interference with the proper positioning of transfer ribonucleic acid substrates at the catalytic site [2] [4] [5]. When bound to the ribosome, pirlimycin blocks the accommodation of the aminoacyl-transfer ribonucleic acid three-prime end in the aminoacyl site, thereby preventing the nucleophilic attack required for peptide bond formation [4] [5] [11]. This interference occurs without directly affecting the chemical catalysis mechanism but rather through substrate positioning disruption [4] [13].

Biochemical studies have shown that lincosamides, including pirlimycin, stimulate the dissociation of peptidyl-transfer ribonucleic acid from ribosomes [14] [15]. This dissociation is distinct from the classical peptidyl transferase inhibition mechanism and represents a primary effect of lincosamide antibiotics [14] [15]. The stimulated dissociation leads to premature termination of protein synthesis and ribosome detachment from messenger ribonucleic acid [14] [15].

The inhibition pattern demonstrates context-specific characteristics, similar to other peptidyl transferase center-targeting antibiotics [16] [17]. The effectiveness of pirlimycin varies depending on the amino acid sequence being translated, with enhanced inhibition observed when the nascent peptide contains specific amino acid residues in the penultimate position [16] [17]. This context specificity contributes to the selective pressure exerted by the antibiotic on bacterial protein synthesis.

Furthermore, pirlimycin exhibits a biphasic interaction pattern with ribosomes, initially binding to the aminoacyl site and potentially shifting toward the peptidyl site over time [4] [5]. This dynamic binding behavior influences the antibiotic's residence time on the ribosome and contributes to its bacteriostatic activity profile [18] [19] [9].

Comparative Efficacy Against Gram-Positive Pathogens

Pirlimycin demonstrates superior activity against major Gram-positive mastitis pathogens compared to other lincosamide antibiotics [20] [19] [21]. The antibiotic exhibits excellent in vitro activity against Staphylococcus aureus, coagulase-negative staphylococci, and various Streptococcus species, which are the predominant causative agents of bovine mastitis [22] [21] [23].

Table 2: Minimum Inhibitory Concentrations of Pirlimycin Against Gram-Positive Pathogens

| Pathogen | MIC50 (μg/ml) | MIC90 (μg/ml) | MIC Range (μg/ml) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | 0.25 | 1.0 | 0.125-64 | [24] [25] |

| Coagulase-negative Staphylococcus spp | 0.5 | 1.0 | 0.125-64 | [23] [26] |

| Streptococcus agalactiae | ≤0.03 | ≤0.03 | ≤0.03-4 | [21] [23] |

| Streptococcus dysgalactiae | ≤0.03 | ≤0.03 | ≤0.03-4 | [21] [23] |

| Streptococcus uberis | ≤0.03 | ≤0.03 | ≤0.03-4 | [21] [23] |

| Other Streptococcus spp | 0.03-0.06 | 0.03-0.06 | ≤0.03-4 | [21] [23] |

| Enterococcus faecalis | 1.0 | 2.0 | 0.5-2 | [21] [27] |

| Bacteroides fragilis group | 0.25 | 1.0 | 0.125-4 | [18] [19] |

Comparative studies have demonstrated that pirlimycin is significantly more active than clindamycin against Bacteroides fragilis group organisms, with minimum inhibitory concentration values that are four-fold lower than those of clindamycin [18] [19]. This enhanced activity extends to other anaerobic Gram-positive bacteria, making pirlimycin a valuable therapeutic option for mixed infections [19] [9].

The efficacy of pirlimycin against Staphylococcus aureus has been extensively studied, with clinical trials demonstrating cure rates that vary significantly based on treatment duration [22]. Extended therapy protocols show markedly improved outcomes, with eight-day treatment regimens achieving cure rates of 95.0 percent compared to 44.4 percent for standard two-day treatments [22].

Table 3: Comparative Treatment Efficacy of Extended Pirlimycin Therapy

| Treatment Duration | Pirlimycin Efficacy Against S. aureus (%) | Pirlimycin Efficacy Against Streptococcus spp (%) | Statistical Significance | Reference |

|---|---|---|---|---|

| 2 days | 44.4 | 44.4 | p ≤ 0.05 vs control | [22] |

| 5 days | 61.1 | 61.1 | p ≤ 0.05 vs control, 2-day | [22] |

| 8 days | 95.0 | 95.0 | p ≤ 0.05 vs control, 2-day, 5-day | [22] |

Against streptococcal species, pirlimycin demonstrates exceptional potency with minimum inhibitory concentration values frequently at or below 0.03 micrograms per milliliter [21] [23]. This high level of activity translates to excellent clinical efficacy, particularly when extended treatment protocols are employed [22] [28]. Studies in dairy heifers have confirmed that early-lactation extended pirlimycin treatment achieves significantly higher cure rates for Staphylococcus aureus intramammary infections compared to untreated controls [28].

The bacteriostatic nature of pirlimycin contributes to its clinical effectiveness against Gram-positive pathogens [18] [3] [19]. Minimum bactericidal concentration studies have shown that pirlimycin behaves as a bacteriostatic agent, with minimum bactericidal concentration values typically eight-fold higher than minimum inhibitory concentration values for susceptible strains [18] [19].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

ATC Code

Other CAS

Wikipedia

Dechlorane_plus

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Pharmaceuticals

Dates

2: Ray P, Knowlton KF, Shang C, Xia K. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of pirlimycin in bovine feces and urine. J AOAC Int. 2014 Nov-Dec;97(6):1730-6. PubMed PMID: 25632451.

3: Jiang W, Beier RC, Luo P, Zhai P, Wu N, Lin G, Wang X, Xu G. Analysis of Pirlimycin Residues in Beef Muscle, Milk, and Honey by a Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay. J Agric Food Chem. 2016 Jan 13;64(1):364-70. doi: 10.1021/acs.jafc.5b05711. Epub 2015 Dec 31. PubMed PMID: 26671277.

4: Gillespie BE, Moorehead H, Lunn P, Dowlen HH, Johnson DL, Lamar KC, Lewis MJ, Ivey SJ, Hallberg JW, Chester ST, Oliver SP. Efficacy of extended pirlimycin hydrochloride therapy for treatment of environmental Streptococcus spp and Staphylococcus aureus intramammary infections in lactating dairy cows. Vet Ther. 2002 Winter;3(4):373-80. PubMed PMID: 12584673.

5: Whittem T. Pharmacokinetics and milk discard times of pirlimycin after intramammary infusion: a population approach. J Vet Pharmacol Ther. 1999 Feb;22(1):41-51. PubMed PMID: 10211716.

6: Middleton JR, Timms LL, Bader GR, Lakritz J, Luby CD, Steevens BJ. Effect of prepartum intramammary treatment with pirlimycin hydrochloride on prevalence of early first-lactation mastitis in dairy heifers. J Am Vet Med Assoc. 2005 Dec 15;227(12):1969-74. PubMed PMID: 16379636.

7: Oliver SP, Gillespie BE, Ivey SJ, Lewis MJ, Johnson DL, Lamar KC, Moorehead H, Dowlen HH, Chester ST, Hallberg JW. Influence of prepartum pirlimycin hydrochloride or penicillin-novobiocin therapy on mastitis in heifers during early lactation. J Dairy Sci. 2004 Jun;87(6):1727-31. PubMed PMID: 15453485.

8: Kulesza SB, Maguire RO, Xia K, Cushman J, Knowlton K, Ray P. Manure Injection Affects the Fate of Pirlimycin in Surface Runoff and Soil. J Environ Qual. 2016 Jul;45(4):1466. doi: 10.2134/jeq2015.06.0266er. PubMed PMID: 27380099.

9: Birkenmeyer RD, Kroll SJ, Lewis C, Stern KF, Zurenko GE. Synthesis and antimicrobial activity of clindamycin analogues: pirlimycin, 1,2 a potent antibacterial agent. J Med Chem. 1984 Feb;27(2):216-23. PubMed PMID: 6363698.

10: Oliver SP, Almeida RA, Gillespie BE, Ivey SJ, Moorehead H, Lunn P, Dowlen HH, Johnson DL, Lamar KC. Efficacy of extended pirlimycin therapy for treatment of experimentally induced Streptococcus uberis intramammary infections in lactating dairy cattle. Vet Ther. 2003 Fall;4(3):299-308. PubMed PMID: 15136992.

11: Apparao D, Oliveira L, Ruegg PL. Relationship between results of in vitro susceptibility tests and outcomes following treatment with pirlimycin hydrochloride in cows with subclinical mastitis associated with gram-positive pathogens. J Am Vet Med Assoc. 2009 Jun 1;234(11):1437-46. doi: 10.2460/javma.234.11.1437. PubMed PMID: 19480625.

12: Oliver SP, Headrick SI, Gillespie BE, Lewis MJ, Johnson DL, Lamar KC, Moorehead H, Dowlen HH, Hallberg JW. Intramammary infections in heifers during early lactation following intramammary infusion of pirlimycin hydrochloride or penicillin-novobiocin at the first milking after parturition. J Dairy Res. 2007 May;74(2):211-7. Epub 2007 Jan 17. PubMed PMID: 17227598.

13: Garcia-Rodriguez JA, Garcia-Sanchez JE, Prieto J, Sanchez de S Lorenzo A. Activity of pirlimycin (U57930E) against strains of the Bacteroides fragilis group. Antimicrob Agents Chemother. 1982 Nov;22(5):893-4. PubMed PMID: 7181494; PubMed Central PMCID: PMC185677.

14: Heller DN. Determination and confirmation of pirlimycin residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study. J AOAC Int. 1996 Sep-Oct;79(5):1054-61. PubMed PMID: 8823914.

15: Deluyker HA, Van Oye SN, Boucher JF. Factors affecting cure and somatic cell count after pirlimycin treatment of subclinical mastitis in lactating cows. J Dairy Sci. 2005 Feb;88(2):604-14. PubMed PMID: 15653527.

16: Kopia GA, Driscoll EM, Yeung KF, Lucchesi BR. Antiarrhythmic and cardiovascular actions of the new antibiotic agent pirlimycin adenylate. Pharmacology. 1983;27(5):255-66. PubMed PMID: 6606809.

17: Hornish RE, Roof RD, Wiest JR. Pirlimycin residue in bovine liver--a case of reverse metabolism. Analyst. 1998 Dec;123(12):2463-7. PubMed PMID: 10435279.

18: Shah JA, Weber DJ. High-performance liquid chromatographic assay of pirlimycin in human serum and urine using 9-fluorenylmethylchloroformate. J Chromatogr. 1984 Jul 13;309(1):95-105. PubMed PMID: 6480775.

19: Roy JP, Du Tremblay D, DesCôteaux L, Messier S, Scholl D, Bouchard E. Effect of precalving intramammary treatment with pirlimycin in nulliparous Holstein heifers. Can J Vet Res. 2007 Oct;71(4):283-91. PubMed PMID: 17955903; PubMed Central PMCID: PMC1940276.

20: Thornsberry C, Marler JK, Watts JL, Yancey RJ Jr. Activity of pirlimycin against pathogens from cows with mastitis and recommendations for disk diffusion tests. Antimicrob Agents Chemother. 1993 May;37(5):1122-6. PubMed PMID: 8517701; PubMed Central PMCID: PMC187914.